Glucagon-like peptide-1 (32-36) amide, often referred to as GLP-1(32-36)amide, is a peptide derived from the larger glucagon-like peptide-1 (7-36) amide. This compound plays a significant role in glucose metabolism and insulin secretion regulation. GLP-1(32-36)amide is particularly noted for its potential therapeutic applications in managing type 2 diabetes and obesity due to its insulinotropic effects.
GLP-1(32-36)amide is synthesized from the enzymatic cleavage of glucagon-like peptide-1 (7-36) amide, which is secreted by intestinal L-cells in response to nutrient intake. The classification of GLP-1(32-36)amide falls under the category of incretin hormones, which are gastrointestinal hormones that stimulate insulin secretion in response to meals. It is classified as a bioactive peptide with significant implications in metabolic regulation.
GLP-1(32-36)amide can be synthesized through solid-phase peptide synthesis techniques, utilizing automated synthesizers. The synthesis typically begins with a resin-bound amino acid sequence, followed by sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
For instance, a study reported the synthesis of GLP-1(32-36)amide at Massachusetts General Hospital's Protein/Peptide Core Facility, achieving a purity of 99% as confirmed by HPLC and mass spectrometry analyses . The synthesis involves careful control over reaction conditions to ensure high yield and purity.
The molecular structure of GLP-1(32-36)amide consists of five amino acids with the following sequence: Lysine-Threonine-Threonine-Alanine-Valine. The molecular formula is C₂₁H₃₃N₅O₄S, and it has a molecular weight of approximately 433.59 g/mol. The peptide features an amide group at the C-terminal end, which is crucial for its biological activity.
GLP-1(32-36)amide undergoes various biochemical reactions, particularly involving proteolytic cleavage by enzymes such as dipeptidyl peptidase IV (DPP-IV). This enzyme rapidly degrades GLP-1(7-36)amide into inactive forms like GLP-1(9-36)amide. Studies have shown that GLP-1(32-36)amide exhibits resistance to DPP-IV degradation compared to its parent compound, thus maintaining its biological activity longer in circulation .
The mechanism of action of GLP-1(32-36)amide primarily involves its binding to the glucagon-like peptide 1 receptor (GLP-1R), which is expressed in pancreatic beta cells. Upon binding, it stimulates insulin secretion in a glucose-dependent manner, enhances beta-cell proliferation, and inhibits glucagon secretion from alpha cells. This results in improved glycemic control . Research indicates that GLP-1(32-36)amide can also activate intracellular signaling pathways leading to increased cyclic adenosine monophosphate production, further promoting insulin release.
GLP-1(32-36)amide is a white to off-white powder that is soluble in water and exhibits stability under physiological conditions. Its stability profile suggests that it can withstand degradation longer than other forms of glucagon-like peptides due to its structural modifications. The peptide's pH stability typically ranges from 4 to 7, making it suitable for various pharmaceutical formulations.
GLP-1(32-36)amide has garnered attention for its potential applications in treating metabolic disorders such as type 2 diabetes and obesity. Its ability to enhance insulin secretion while suppressing glucagon release makes it a promising candidate for therapeutic interventions aimed at glycemic control. Furthermore, ongoing research explores its cardioprotective effects and potential roles in weight management strategies due to its influence on appetite regulation .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0